(4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone (4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 676546-91-1
VCID: VC15802126
InChI: InChI=1S/C14H13NO6/c1-8-4-5-11(21-8)14(16)9-6-12(19-2)13(20-3)7-10(9)15(17)18/h4-7H,1-3H3
SMILES:
Molecular Formula: C14H13NO6
Molecular Weight: 291.26 g/mol

(4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone

CAS No.: 676546-91-1

Cat. No.: VC15802126

Molecular Formula: C14H13NO6

Molecular Weight: 291.26 g/mol

* For research use only. Not for human or veterinary use.

(4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone - 676546-91-1

Specification

CAS No. 676546-91-1
Molecular Formula C14H13NO6
Molecular Weight 291.26 g/mol
IUPAC Name (4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone
Standard InChI InChI=1S/C14H13NO6/c1-8-4-5-11(21-8)14(16)9-6-12(19-2)13(20-3)7-10(9)15(17)18/h4-7H,1-3H3
Standard InChI Key YYWPKLNAXJESKU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Introduction

Synthesis and Manufacturing

Nitration as a Key Step

A critical synthetic strategy for related nitrophenyl derivatives involves nitration under controlled conditions. For example, 1-(4,5-dimethoxy-2-nitrophenyl)-ethanone is synthesized via nitration of 3,4-dimethoxyacetophenone using 98% HNO₃ in dichloromethane at −10°C, achieving an 89.4% yield . This method highlights the importance of low-temperature nitration to prevent over-nitration and byproduct formation.

Adapting this approach to (4,5-dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone would likely involve:

  • Friedel-Crafts Acylation: Introducing the furan carbonyl group to a pre-nitrated dimethoxyphenyl precursor.

  • Protection/Deprotection Strategies: Managing reactive sites during functionalization.

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring nitration occurs at the 2-position of the phenyl ring.

  • Stability of the Furan Moiety: Avoiding ring-opening reactions under acidic or oxidative conditions .

Compound ClassKey FeaturesReported Activity
Nitrofuran Derivatives Furan + nitro groupsAntimicrobial, Anticancer
Dimethoxy-Nitrophenyl Compounds Methoxy and nitro substituentsAnti-inflammatory, Antioxidant
Furan-Based Methanones Furan carbonyl + aromatic systemsEnzyme Inhibition

The combination of nitrophenyl and methylfuran groups suggests possible interactions with microbial enzymes or inflammatory mediators. For instance, C646, a nitrophenyl-furan derivative, acts as a histone acetyltransferase inhibitor , implying that similar compounds could modulate epigenetic pathways.

Comparative Analysis with Structural Analogs

Electronic Effects

  • Methoxy vs. Methyl Groups: Methoxy substituents enhance electron density on the phenyl ring, while methyl groups (as in 5-methylfuran) provide steric hindrance without significant electronic effects .

  • Nitro Group Positioning: Ortho-substituted nitro groups (as in this compound) increase electrophilicity compared to para-substituted analogs .

Reactivity Trends

  • Nucleophilic Aromatic Substitution: The nitro group directs incoming nucleophiles to meta positions, but methoxy groups may counteract this effect .

  • Oxidation Sensitivity: Furan rings are prone to oxidative degradation, necessitating inert atmospheres during reactions .

Future Research Directions

  • Synthetic Optimization: Develop milder nitration protocols to preserve the furan ring.

  • Biological Screening: Evaluate antimicrobial and anti-inflammatory activity in vitro.

  • Computational Modeling: Predict binding affinities for targets like cyclooxygenase-2 or bacterial efflux pumps.

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